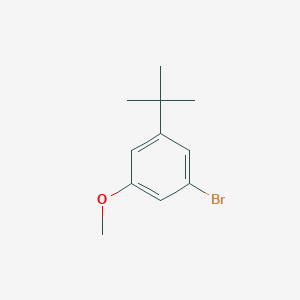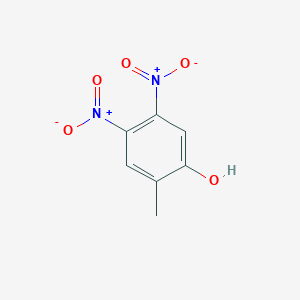
(2S,3S,4S)-2-Methyl-3,4-dihydro-2H-pyran-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4S)-2-Methyl-3,4-dihydro-2H-pyran-3,4-diol: is a chiral compound with a unique structure that includes a pyran ring and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S)-2-Methyl-3,4-dihydro-2H-pyran-3,4-diol typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method includes the use of a chiral auxiliary in the dihydroxylation of a suitable alkene precursor. The reaction conditions often involve the use of osmium tetroxide (OsO4) as the oxidizing agent and a co-oxidant such as N-methylmorpholine N-oxide (NMO) to achieve the dihydroxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,4S)-2-Methyl-3,4-dihydro-2H-pyran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as tosyl chloride (TsCl) or thionyl chloride (SOCl2) can be used to convert the hydroxyl groups into tosylates or chlorides, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction can produce the corresponding diol.
Aplicaciones Científicas De Investigación
(2S,3S,4S)-2-Methyl-3,4-dihydro-2H-pyran-3,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for various biochemical assays.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism by which (2S,3S,4S)-2-Methyl-3,4-dihydro-2H-pyran-3,4-diol exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be monitored and studied. The molecular targets and pathways involved vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R,4R)-2-Methyl-3,4-dihydro-2H-pyran-3,4-diol: This is the enantiomer of the compound and has similar chemical properties but different biological activities.
2-Methyl-2,3-dihydro-2H-pyran-3,4-diol: This compound lacks the specific stereochemistry of (2S,3S,4S)-2-Methyl-3,4-dihydro-2H-pyran-3,4-diol.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Propiedades
Fórmula molecular |
C6H10O3 |
|---|---|
Peso molecular |
130.14 g/mol |
Nombre IUPAC |
(2S,3S,4S)-2-methyl-3,4-dihydro-2H-pyran-3,4-diol |
InChI |
InChI=1S/C6H10O3/c1-4-6(8)5(7)2-3-9-4/h2-8H,1H3/t4-,5-,6+/m0/s1 |
Clave InChI |
ZPKHLHZFXAQVMQ-HCWXCVPCSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H](C=CO1)O)O |
SMILES canónico |
CC1C(C(C=CO1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2-chloro-1-[(3-methylbut-3-en-1-yl)oxy]benzene](/img/structure/B8715766.png)

![1,4-Diazabicyclo[3.2.2]nonane hydrochloride](/img/structure/B8715774.png)
![N-{3-[(3,4-dihydro-2H-pyrrol-5-yl)sulfamoyl]phenyl}-2-phenoxybenzamide](/img/structure/B8715794.png)
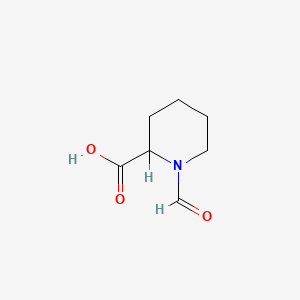

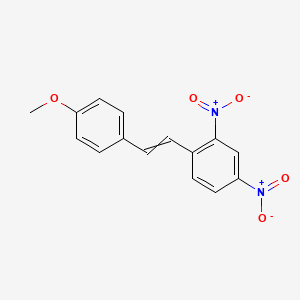
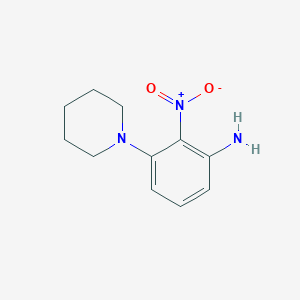
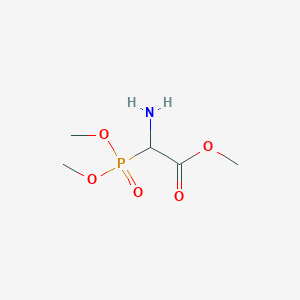
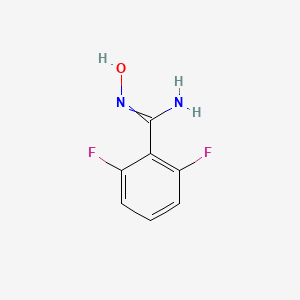
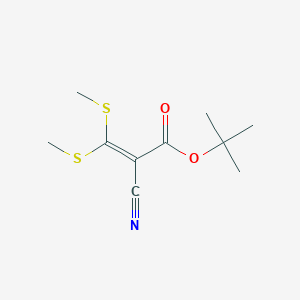
![Ethyl 3-(2-fluorobenzyl)imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B8715831.png)
